4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium
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Overview
Description
4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of benzaldehyde with malonic acid in the presence of a catalyst like piperidine can yield cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully chosen to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxadiazole derivatives, while substitution reactions can produce a variety of substituted oxadiazoles with different functional groups.
Scientific Research Applications
4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of high-energy materials and energetic compounds due to its favorable oxygen balance and positive heat of formation.
Biological Studies: The compound’s biological activity is explored for its potential use in treating various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its use in medicinal chemistry as an antimicrobial agent.
1,3,4-Oxadiazole: Studied for its anticancer and anti-inflammatory properties.
1,2,3-Oxadiazole: Explored for its potential in material science and as an energetic material.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10-9(12(13)15-11-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYXMTZYEGTWKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NO[N+](=C1C2=CC=CC=C2)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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